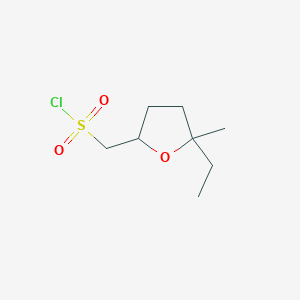

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2230798-39-5 . It has a molecular weight of 226.72 . The IUPAC name for this compound is (5-ethyl-5-methyltetrahydrofuran-2-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15ClO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Heterocyclic Compounds : Methanesulfonyl chloride is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo [3,2-e] [2H-1,5] oxazocinium methanesulfonates and other related compounds, indicating its role in complex chemical transformations and synthesis of novel structures (Upadhyaya et al., 1997).

Development of Ionic Liquids : Methanesulfonyl chloride, combined with AlCl3, forms an ionic liquid at room temperature. This has been studied for its electrochemical properties in the context of vanadium pentoxide (V2O5) films, which are potential cathode materials, demonstrating its application in energy storage and battery technology (Su, Winnick, & Kohl, 2001).

Protecting and Activating Groups in Organic Synthesis : The compound has been used to create 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a sulfonating agent for amines. This indicates its utility in creating versatile protecting and activating groups for amine synthesis, which is crucial in various organic synthesis processes (Sakamoto et al., 2006).

Analytical and Material Science Applications

Trace Analysis in Pharmaceuticals : Methanesulfonyl chloride is a component in methods for trace analysis of residual compounds in pharmaceuticals. Its involvement in the analytical procedures underscores its importance in ensuring drug safety and purity (Li, 2004).

Preparation of Stable Isotopes : It has been used in the preparation of methanesulfonyl chloride-d3, demonstrating its role in the production of stable isotope-labeled compounds, which are valuable in various scientific studies, including NMR spectroscopy (Hanai & Okuda, 1977).

Safety and Hazards

properties

IUPAC Name |

(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBBORVTKROVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)CS(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2432496.png)

amine hydrochloride](/img/structure/B2432499.png)

![N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2432503.png)

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2432512.png)